molecular formula C14H11F3N2O4 B2877552 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2416235-20-4

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2877552
CAS No.: 2416235-20-4
M. Wt: 328.247
InChI Key: JMSZOVGTZGMSDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of o-phthalic acids or anhydrides with amines . One reported method uses isopropanol (IPA) and water as solvents at reflux temperature, with SiO2-tpy-Nb as a catalyst, yielding the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)9-5-4-7(11(21)18-9)19-12(22)6-2-1-3-8(20)10(6)13(19)23/h1-3,7,9,20H,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSZOVGTZGMSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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